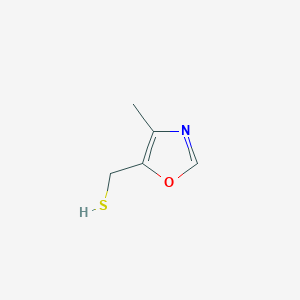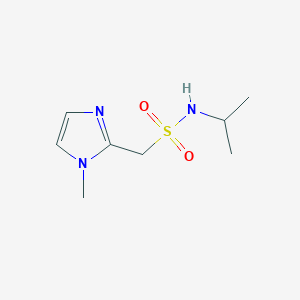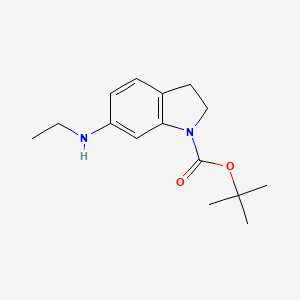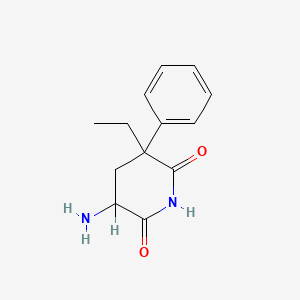![molecular formula C7H13N3O B13965097 8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane CAS No. 90049-31-3](/img/structure/B13965097.png)
8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Methyl-3-nitroso-3,8-diazabicyclo[321]octane is a bicyclic compound that belongs to the family of diazabicyclo compounds This compound is characterized by its unique structure, which includes a nitroso group and a methyl group attached to the diazabicyclo[321]octane scaffold
Métodos De Preparación
The synthesis of 8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane can be achieved through several synthetic routes. One common method involves the reaction of 8-methyl-3,8-diazabicyclo[3.2.1]octane with nitrosating agents under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane or acetonitrile and is carried out at low temperatures to ensure the stability of the nitroso group. Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield.
Análisis De Reacciones Químicas
8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. The compound can also undergo nucleophilic substitution reactions with halides and other nucleophiles. Major products formed from these reactions include 8-methyl-3,8-diazabicyclo[3.2.1]octane derivatives with different functional groups attached to the nitrogen atoms.
Aplicaciones Científicas De Investigación
8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound has shown potential as a nematicidal agent, exhibiting activity against certain nematodes. In medicine, research is ongoing to explore its potential as a therapeutic agent for various diseases. Additionally, the compound is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The nitroso group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane can be compared with other similar compounds, such as 8-methyl-3,8-diazabicyclo[3.2.1]octane and 3-chloro-8-methyl-8-azabicyclo[3.2.1]octane. These compounds share a similar bicyclic structure but differ in the functional groups attached to the nitrogen atoms. The presence of the nitroso group in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Propiedades
Número CAS |
90049-31-3 |
|---|---|
Fórmula molecular |
C7H13N3O |
Peso molecular |
155.20 g/mol |
Nombre IUPAC |
8-methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane |
InChI |
InChI=1S/C7H13N3O/c1-9-6-2-3-7(9)5-10(4-6)8-11/h6-7H,2-5H2,1H3 |
Clave InChI |
MGTOEYQUEYVZEE-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1CN(C2)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3,5-Trimethyl-5-(7-oxabicyclo[4.1.0]hept-1-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B13965036.png)
![[5-(1-Hydroxyethyl)-3,6-dioxopiperazin-2-yl]acetic acid](/img/structure/B13965049.png)
![N-[(4-Methylphenyl)methyl]nitrous amide](/img/structure/B13965053.png)





![tert-Butyl 8-(2-amino-3-methylbutanoyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13965086.png)


